N-methyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxamide
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Overview
Description
N-methyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxamide is a complex organic compound that features a thiophene ring, a benzamido group, and a sulfamoyl group
Preparation Methods
The synthesis of N-methyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiophene ring, followed by the introduction of the benzamido group and the sulfamoyl group. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactions in reactors with continuous monitoring and optimization of reaction parameters to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
N-methyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.
Coupling Reactions: Such as Suzuki–Miyaura coupling, which can form carbon-carbon bonds.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-methyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N-methyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as inhibiting a particular enzyme in a disease pathway or modulating receptor activity in a signaling pathway.
Comparison with Similar Compounds
N-methyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxamide can be compared with other similar compounds, such as:
N-[4-[methyl(phenyl)sulfamoyl]phenyl]thiophene-2-carboxamide: Similar structure but with different substitution patterns on the thiophene ring.
Thiophene derivatives: Compounds with a thiophene ring and various functional groups, used in similar applications but with different properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c1-21-19(25)17-12-13-28-20(17)22-18(24)14-8-10-16(11-9-14)29(26,27)23(2)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,21,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIFWAKXGDGOQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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